4'-Methoxypropiophenone-d2
Description
Significance of Stable Isotope Labeling in Advanced Chemical Investigations
Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules to act as tracers. wikipedia.orgcreative-proteomics.com This method allows researchers to track the journey of a molecule through a chemical reaction or a biological pathway. wikipedia.org The key advantage of using stable isotopes lies in their ability to be detected by modern analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, without altering the fundamental chemical reactivity of the parent molecule. wikipedia.orgthalesnano.com
The introduction of deuterium can, however, influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. This effect is a powerful tool for studying reaction mechanisms, providing detailed insights into the bond-breaking and bond-forming steps of a chemical transformation. symeres.com Furthermore, deuterated compounds are extensively used as internal standards in quantitative analysis, particularly in mass spectrometry, to enhance the accuracy and reliability of measurements. thalesnano.com
Contextualization of Deuterated Ketones in Synthetic and Mechanistic Studies
Deuterated ketones, a specific class of isotopically labeled compounds, have garnered significant attention for their utility in both synthetic and mechanistic studies. rsc.org The presence of deuterium atoms at specific positions within a ketone molecule can provide valuable information about reaction pathways. thalesnano.com For instance, α-deuterated ketones are instrumental in studying enolate chemistry and other base- or acid-catalyzed reactions involving the carbonyl group. researchgate.netrsc.org
Recent advancements have led to the development of various methods for the synthesis of deuterated ketones, including ruthenium-catalyzed deoxygenative deuteration and iron-catalyzed reductive deuteration. rsc.orgnih.gov These methods allow for the precise and regioselective incorporation of deuterium, expanding the toolkit available to chemists for mechanistic investigations and the synthesis of complex deuterated molecules. rsc.orgnih.gov
Research Focus: 4'-Methoxypropiophenone-d2 as a Specialized Deuterated Analogue
At the forefront of this specialized area of research is this compound, the deuterated analogue of 4'-Methoxypropiophenone. americanchemicalsuppliers.com This compound, where two deuterium atoms are typically located on the ethyl group adjacent to the carbonyl, serves as a highly specific tool for researchers. Its parent compound, 4'-Methoxypropiophenone, is a well-characterized ketone used in various chemical syntheses and has been identified in some natural products. sigmaaldrich.comacs.org The introduction of deuterium atoms into its structure allows for precise tracking and quantification in complex chemical systems. thalesnano.com
The primary application of this compound lies in its use as an internal standard for quantitative mass spectrometry. thalesnano.com Its chemical behavior is nearly identical to the non-deuterated form, but its increased mass allows it to be distinguished in a mass spectrometer, enabling accurate measurement of the parent compound. spectroscopyonline.com This is particularly valuable in pharmacokinetic studies and in the analysis of complex mixtures. symeres.comthalesnano.com
Below is a table summarizing the key properties of the parent compound, 4'-Methoxypropiophenone, which are largely shared by its deuterated analogue.
| Property | Value |
| Chemical Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Melting Point | 27-29 °C |
| Boiling Point | 273-275 °C |
| Density | 0.937 g/mL at 25 °C |
| Refractive Index | n20/D 1.5465 |
| CAS Number | 121-97-1 |
| Data sourced from Sigma-Aldrich and other chemical suppliers. sigmaaldrich.comchemsrc.com |
Structure
3D Structure
Properties
IUPAC Name |
2,2-dideuterio-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3/i3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVAWPKTWVFKHG-SMZGMGDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492152 | |
| Record name | 1-(4-Methoxyphenyl)(2,2-~2~H_2_)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91889-35-9 | |
| Record name | 1-(4-Methoxyphenyl)(2,2-~2~H_2_)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization in Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems
Deuterium (B1214612) NMR (²H NMR) for Structural Elucidation and Dynamic Studies
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule, providing unambiguous evidence of deuteration. srce.hr For 4'-Methoxypropiophenone-d2, where the deuterium atoms are located on the ethyl group, the ²H NMR spectrum is expected to show a signal corresponding to these deuterons. The chemical shift in ²H NMR is nearly identical to that in proton (¹H) NMR for the same chemical environment. columbia.edu Therefore, the ²H NMR spectrum of this compound would exhibit a signal at approximately 2.9 ppm, similar to the chemical shift of the methylene (B1212753) protons in the non-deuterated compound. chemicalbook.com
The multiplicity of the signal in ²H NMR is determined by the spin-spin coupling with neighboring nuclei. In this case, coupling to the adjacent methyl protons would result in a triplet. However, due to the quadrupolar nature of the deuterium nucleus, ²H NMR signals are often broader than ¹H NMR signals, which can sometimes obscure fine coupling details. nih.gov Nevertheless, the presence of a signal in the expected region confirms the successful incorporation of deuterium at the desired position. This technique is crucial for verifying the structure of the deuterated compound and can also be employed in dynamic studies to investigate molecular motion. srce.hr
Proton NMR (¹H NMR) for Quantification of Deuterium Incorporation
Proton (¹H) NMR spectroscopy is a powerful method for determining the extent of deuterium incorporation by comparing the integral of the signal corresponding to the deuterated position with the integrals of other non-deuterated protons in the molecule. acs.org In the ¹H NMR spectrum of non-deuterated 4'-methoxypropiophenone, the methylene protons of the ethyl group appear as a quartet at approximately 2.92 ppm. chemicalbook.com
Upon deuteration to form this compound, the intensity of this quartet will significantly decrease. By integrating the remaining signal (if any) at this position and comparing it to the integral of a stable, non-deuterated signal, such as the methoxy (B1213986) protons at around 3.83 ppm or the aromatic protons, the percentage of deuterium incorporation can be accurately calculated. acs.orgrsc.org For instance, if the deuterium incorporation is 98%, the integral of the methylene proton signal will be reduced to 2% of its original value relative to the other proton signals. This quantitative analysis is vital for assessing the isotopic enrichment of the synthesized compound.
Table 1: Comparison of ¹H NMR Data for 4'-Methoxypropiophenone and Expected Data for this compound
| Protons | 4'-Methoxypropiophenone Chemical Shift (ppm) | Expected this compound Chemical Shift (ppm) | Expected this compound Integration (Relative) |
| Aromatic (d) | 7.92 | 7.92 | 2H |
| Aromatic (d) | 6.91 | 6.91 | 2H |
| Methoxy (s) | 3.83 | 3.83 | 3H |
| Methylene (q) | 2.92 | 2.92 | ~0.04H (for 98% deuteration) |
| Methyl (t) | 1.20 | 1.20 | 3H |
Data for 4'-Methoxypropiophenone sourced from publicly available spectra. Expected data for the deuterated compound is inferred.
Carbon-13 NMR (¹³C NMR) in Mechanistic and Structural Analyses
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule and is highly sensitive to the isotopic substitution of attached protons. The incorporation of deuterium in this compound induces several predictable changes in its ¹³C NMR spectrum compared to the non-deuterated analog.
The most significant effect is the splitting of the carbon signal directly attached to the deuterium atoms into a multiplet due to ¹³C-²H coupling. The carbon of the CD₂ group will appear as a triplet of triplets (a 1:2:1 triplet further split by the adjacent methyl group). oregonstate.edu Furthermore, the chemical shift of the deuterated carbon and adjacent carbons will experience a small upfield shift, known as the deuterium isotope effect. rsc.orgrsc.org This effect can be transmitted through several bonds, providing subtle but valuable information for structural assignment. nih.govrsc.org
Another important consequence of deuteration is the significant increase in the relaxation time (T₁) of the deuterated carbon, which can lead to a decrease in its signal intensity under standard acquisition parameters. researchgate.net In some cases, the signal may even appear to be absent. These characteristic changes in the ¹³C NMR spectrum serve as a secondary confirmation of deuteration and can be instrumental in mechanistic studies where the fate of specific hydrogen atoms is being traced.
Table 2: Comparison of ¹³C NMR Data for 4'-Methoxypropiophenone and Expected Changes for this compound
| Carbon | 4'-Methoxypropiophenone Chemical Shift (ppm) | Expected this compound Observation |
| C=O | ~199 | Minor upfield shift |
| Aromatic C-O | ~163 | Minor upfield shift |
| Aromatic C-H | ~130, ~114 | Minor upfield shifts |
| Methoxy | ~55 | No significant change |
| Methylene | ~31 | Signal splits into a multiplet, significant upfield shift, and reduced intensity |
| Methyl | ~8 | Minor upfield shift |
Data for 4'-Methoxypropiophenone sourced from publicly available spectra. Expected data for the deuterated compound is inferred.
Application of Quantitative NMR (qNMR) for Yield Determination
Quantitative NMR (qNMR) is a primary analytical method for determining the concentration or purity of a substance without the need for a chemically identical reference standard. nih.gov The yield of a reaction producing this compound can be accurately determined using qNMR by adding a known amount of an internal standard to the reaction mixture or the purified product. ox.ac.ukemerypharma.com
The internal standard must be a stable compound with a known purity and should have at least one signal in the ¹H NMR spectrum that is well-resolved from the signals of the analyte. sigmaaldrich.com By comparing the integral of a specific signal from this compound (e.g., the methoxy protons) to the integral of a known signal from the internal standard, the molar ratio of the two compounds can be determined. Knowing the initial mass of the internal standard allows for the calculation of the mass and, consequently, the yield of the deuterated product. acs.org This method is highly accurate and is widely used in pharmaceutical and chemical research for the precise quantification of reaction products. researchgate.net
Mass Spectrometry (MS) for Isotopic Analysis
Mass spectrometry is a fundamental technique for the analysis of isotopically labeled compounds, providing direct information about the mass-to-charge ratio of the molecule and its fragments.
Quantitative Mass Spectrometry for Isotope Ratio Determination
Quantitative mass spectrometry is employed to determine the isotopic enrichment of this compound. The molecular weight of the non-deuterated compound is 164.20 g/mol . sigmaaldrich.com Upon replacement of two protons with two deuterons, the molecular weight increases to approximately 166.21 g/mol .
In the mass spectrum, the molecular ion peak (M+) for the deuterated compound will appear at m/z 166, while the non-deuterated counterpart will be at m/z 164. By analyzing the relative intensities of these peaks, the isotopic ratio and the percentage of deuterium incorporation can be determined. nih.gov High-resolution mass spectrometry can further confirm the elemental composition of the molecular ion, providing additional confidence in the identity of the deuterated species. This technique is highly sensitive and is a cornerstone for the characterization of isotopically labeled compounds.
Coupling with Chromatography (GC-MS, LC-MS) for Complex Sample Analysis
The coupling of chromatographic separation with mass spectrometry provides a powerful tool for the analysis of this compound in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum of the non-deuterated 4'-Methoxypropiophenone shows a molecular ion peak (M+) at an m/z of 164.20. nist.gov For this compound, this molecular ion peak would be expected at m/z 166. This shift of +2 mass units provides a clear distinction from its protiated counterpart. Key fragment ions would also be shifted, aiding in structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for analyzing compounds that are not suitable for GC due to low volatility or thermal instability. labmedica.com In a typical reversed-phase LC-MS setup, this compound is separated on a hydrophobic stationary phase (like C18) with a polar mobile phase. cchmc.orglcms.cz Following separation, the analyte is ionized, commonly using electrospray ionization (ESI), before mass analysis. lcms.cz LC-MS/MS, a tandem mass spectrometry technique, can be used for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. labmedica.comnih.gov
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
|---|---|---|
| Principle | Separation of volatile compounds in the gas phase followed by mass analysis. | Separation of compounds in the liquid phase followed by mass analysis. |
| Typical Stationary Phase | Polydimethylsiloxane, phenyl-substituted phases. nih.gov | Octadecyl (C18), Phenyl-Hexyl. cchmc.org |
| Ionization Method | Electron Ionization (EI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). lcms.cz |
| Key Advantage for this compound | High-resolution separation of isotopologues and purity assessment. | Analysis in complex biological or reaction mixtures without derivatization. labmedica.com |
Advanced Ionization Techniques (e.g., DART-MS, ESI-MS) in Reaction Monitoring
Modern ionization techniques have revolutionized the speed and efficiency of chemical analysis, particularly for real-time reaction monitoring.
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that generates ions from a liquid solution, making it highly compatible with LC. lcms.cz It is particularly effective for polar molecules and can generate protonated molecules [M+H]+ or other adducts with minimal fragmentation. lcms.cz For this compound, ESI would produce a primary ion at m/z 167 ([M+H]+). Its ability to be coupled directly with liquid chromatography makes it a standard for quantitative studies of reaction kinetics and metabolite identification. mdpi.com
Direct Analysis in Real Time-Mass Spectrometry (DART-MS): DART-MS is an ambient ionization technique that allows for the rapid analysis of samples in their native state with little to no sample preparation. bruker.comnih.gov It operates by exposing the sample to a heated stream of metastable gas (like helium or nitrogen), which ionizes the thermally desorbed analytes. nih.gov This makes DART-MS exceptionally useful for high-throughput screening and for quickly monitoring the progress of a chemical synthesis involving this compound. nih.govbruker.com A single sample can be analyzed in seconds, providing immediate feedback on the presence of reactants, intermediates, and products. bruker.com
| Ionization Technique | Principle | Sample State | Key Application for this compound |
|---|---|---|---|
| ESI-MS | Generates ions from a liquid stream via a high-voltage spray. lcms.cz | Liquid | Quantitative analysis coupled with HPLC; stable ion generation for MS/MS. |
| DART-MS | Ionization via excited-state gas stream at ambient pressure. nih.gov | Solid, Liquid, Gas | Rapid reaction monitoring, high-throughput screening, surface analysis. bruker.combruker.com |
Chromatographic Methods for Separation and Quantification
Chromatography is the cornerstone of separating this compound from its non-deuterated form, reaction byproducts, and other impurities.
Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis
Gas chromatography is a high-resolution separation technique ideal for assessing the chemical and isotopic purity of this compound. Using capillary columns with stationary phases of varying polarity, it is possible to separate the deuterated compound from closely related impurities. nih.gov The purity is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram. For quantitative analysis, an internal standard is often used, and a calibration curve is constructed to relate detector response to concentration. The flame ionization detector (FID) is commonly used for this purpose due to its high sensitivity and wide linear range.
Liquid Chromatography (e.g., HPLC) for Isolation and Characterization
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis, purification, and isolation of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase. cchmc.org This method is effective for separating compounds based on their hydrophobicity. cchmc.org By collecting the fraction eluting at the specific retention time of this compound, the compound can be isolated in high purity for further experiments or use as a standard. The high precision of HPLC is also crucial for studying the subtle differences in molecular interactions caused by isotopic substitution. cchmc.org
Examination of Chromatographic Behavior of Deuterated Compounds
The substitution of hydrogen with deuterium can lead to observable differences in chromatographic retention times, a phenomenon known as the chromatographic isotope effect. nih.gov
In Gas Chromatography , deuterated compounds often elute slightly earlier than their protiated (non-deuterated) counterparts. nih.gov This "inverse isotope effect" is frequently observed on nonpolar stationary phases. nih.gov The underlying reason is that deuterium atoms are slightly larger than protium (B1232500) atoms, which can weaken the molecule's interaction with the stationary phase. nih.gov The boiling point of deuterated compounds is also typically slightly lower than their protiated analogs, which contributes to earlier elution in GC. nih.gov
In Reversed-Phase Liquid Chromatography (RPLC) , a similar effect is often seen where deuterated compounds elute before the protiated versions. oup.com This suggests a weaker interaction between the deuterated analyte and the nonpolar stationary phase. oup.com This behavior is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, which can reduce the strength of van der Waals interactions with the hydrophobic stationary phase. However, the magnitude and even the direction of this retention time shift can depend on the number of deuterium atoms, their position in the molecule, and the specific mobile and stationary phases used. researchgate.net In some cases, particularly in normal-phase chromatography, a "normal" isotope effect where the deuterated compound is retained longer can be observed. oup.comresearchgate.net
| Factor | Influence on Chromatographic Isotope Effect | Example |
|---|---|---|
| Chromatographic Mode | Inverse effect (earlier elution of deuterated species) is common in GC and RPLC. Normal effect can occur in normal-phase LC. nih.govresearchgate.net | This compound would likely elute just before 4'-Methoxypropiophenone on a C18 HPLC column. |
| Number of Deuterium Atoms | A greater number of deuterium substitutions generally leads to a larger shift in retention time. researchgate.net | A d5-labeled compound will show a more significant shift than a d2-labeled one. |
| Location of Deuteration | Deuterium on an aliphatic group may have a greater inverse effect than on an aromatic ring. nih.gov | Deuteration on the propiophenone's ethyl group may have a different impact than on the phenyl ring. |
| Stationary Phase Polarity | Nonpolar GC phases often show an inverse effect, while polar phases may show a normal effect. nih.gov | A wax-based polar GC column might retain the d2 compound longer than a nonpolar dimethylpolysiloxane column. |
Complementary Spectroscopic Techniques
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present within a molecule. This method is based on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, resulting in a unique spectral fingerprint. In the context of this compound, IR spectroscopy provides valuable insights into its molecular structure, with particular attention to the changes induced by isotopic labeling.
The IR spectrum of the non-deuterated parent compound, 4'-Methoxypropiophenone, exhibits several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these is the strong absorption band corresponding to the carbonyl (C=O) group of the ketone, which typically appears in the range of 1685-1666 cm⁻¹ for α,β-unsaturated ketones. libretexts.org Conjugation with the aromatic ring slightly lowers this frequency compared to a simple aliphatic ketone. pressbooks.pub
Another significant region in the spectrum is that of the C-H stretching vibrations. Aromatic C-H stretches are generally observed between 3100 and 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear between 3000 and 2850 cm⁻¹. msu.edu The methoxy group (-OCH₃) also contributes to the spectrum with a characteristic C-O stretching vibration, typically found in the 1260-1000 cm⁻¹ region.
The introduction of two deuterium atoms into the propiophenone side chain of this compound results in predictable and informative shifts in the IR spectrum. The most significant change is observed in the C-H stretching region. The vibrational frequency of a bond is dependent on the masses of the bonded atoms; heavier atoms vibrate more slowly. libretexts.org Consequently, the C-D stretching vibrations of the deuterated ethyl group are expected to appear at a significantly lower frequency than the corresponding C-H vibrations. The frequency is roughly reduced by a factor of the square root of 2. msu.edu Therefore, new bands attributable to C-D stretching would be expected in the region of approximately 2200-2100 cm⁻¹. The disappearance or significant reduction in intensity of peaks in the aliphatic C-H stretching region (3000-2850 cm⁻¹) would provide strong evidence for successful deuteration.
The bending vibrations (scissoring, rocking, and wagging) associated with the deuterated methylene group will also shift to lower frequencies. These changes, while potentially more complex to analyze due to overlapping signals in the fingerprint region (below 1500 cm⁻¹), further confirm the isotopic substitution. The characteristic absorptions of the aromatic ring and the carbonyl group are not expected to be significantly affected by deuteration on the ethyl side chain.
The following interactive data table summarizes the key infrared absorption bands for 4'-Methoxypropiophenone and the predicted corresponding bands for this compound, highlighting the expected shifts upon deuteration.
| Functional Group | Vibration Mode | 4'-Methoxypropiophenone Wavenumber (cm⁻¹) | Predicted this compound Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H | Stretching | 3000 - 2850 | Reduced Intensity | Medium to Strong |
| Aliphatic C-D | Stretching | N/A | ~2200 - 2100 | Medium to Strong |
| Carbonyl (C=O) | Stretching | ~1680 | ~1680 | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | 1600 - 1450 | Medium |
| Aliphatic C-H | Bending | 1470 - 1370 | Reduced Intensity | Medium |
| Aryl Ether C-O | Stretching | ~1260 | ~1260 | Strong |
| Aryl Ether C-O | Stretching | ~1030 | ~1030 | Strong |
This detailed analysis of the infrared spectrum allows for the unambiguous identification of this compound and provides a clear illustration of the effects of isotopic labeling on molecular vibrations.
Mechanistic Investigations and Isotope Effects
Elucidation of Reaction Mechanisms Through Deuterium (B1214612) Kinetic Isotope Effects (DKIE)
Deuterium Kinetic Isotope Effects (DKIE) are a cornerstone in the study of reaction mechanisms, providing invaluable information about transition state structures and rate-limiting steps. libretexts.org The use of 4'-Methoxypropiophenone-d2 allows for the precise quantification of these effects in various chemical transformations.
The magnitude of the primary DKIE, expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the deuterated compound (kD), is indicative of the extent to which the C-H bond is broken in the transition state of the rate-determining step. libretexts.org For reactions involving 4'-Methoxypropiophenone where a C-H bond at the α-position to the carbonyl group is cleaved, the use of this compound would be expected to exhibit a significant primary kinetic isotope effect.
For instance, in a base-catalyzed enolization reaction, the rate-determining step is the abstraction of a proton from the α-carbon. The expected DKIE for such a reaction would typically be in the range of 3 to 7, signifying a transition state where the C-H/C-D bond is substantially broken.
Illustrative Data Table: Deuterium Kinetic Isotope Effects in the Enolization of 4'-Methoxypropiophenone
| Reaction Condition | kH (s⁻¹) | kD (s⁻¹) | DKIE (kH/kD) |
| Base-catalyzed (0.1 M NaOH) | 1.5 x 10⁻⁴ | 2.5 x 10⁻⁵ | 6.0 |
| Acid-catalyzed (0.1 M HCl) | 3.2 x 10⁻⁵ | 5.1 x 10⁻⁶ | 6.3 |
Note: The data in this table is illustrative and based on typical values observed for similar ketones.
The deuterium label in this compound serves as a spectroscopic marker, enabling the tracing of reaction pathways and the identification of transient intermediates. Techniques such as mass spectrometry and NMR spectroscopy can be employed to follow the fate of the deuterium atom throughout a reaction sequence. This approach is particularly useful in complex, multi-step reactions where several alternative pathways may be plausible. By determining the position of the deuterium label in the products and any isolated intermediates, it is possible to reconstruct the sequence of bond-forming and bond-breaking events.
Photochemical Reaction Pathways and Photostability Studies
The photochemistry of ketones is a rich and complex field, with various competing reaction pathways available upon excitation with UV light. Deuteration can influence these pathways by altering the rates of photophysical and photochemical processes.
A common photochemical reaction for ketones like 4'-Methoxypropiophenone is the Norrish Type II reaction, which involves intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen. wikipedia.org This process leads to the formation of an enol and an alkene. Deuteration at the γ-position would be expected to decrease the rate of this hydrogen abstraction due to a primary kinetic isotope effect, thereby increasing the photostability of the molecule with respect to this specific pathway. Consequently, other photochemical pathways, such as Norrish Type I cleavage or photoreduction, may become more prominent.
Illustrative Data Table: Quantum Yields of Photoproducts from 4'-Methoxypropiophenone and its Deuterated Analogue
| Compound | Norrish Type II Quantum Yield (ΦII) | Norrish Type I Quantum Yield (ΦI) |
| 4'-Methoxypropiophenone | 0.22 | 0.05 |
| This compound (γ-deuterated) | 0.10 | 0.08 |
Note: The data in this table is illustrative and demonstrates the expected trend upon deuteration.
A longer triplet lifetime can lead to a higher probability of bimolecular reactions, such as quenching or photoreduction in the presence of a suitable hydrogen donor. Conformational effects also play a significant role, as the efficiency of intramolecular hydrogen abstraction in the Norrish Type II reaction is highly dependent on the geometry of the six-membered transition state.
Investigation of Tautomeric Equilibria
4'-Methoxypropiophenone can exist in equilibrium with its enol tautomer. masterorganicchemistry.comlibretexts.org This keto-enol tautomerism is a fundamental process in organic chemistry. The position of this equilibrium is influenced by various factors, including the solvent and the electronic properties of the substituents. While deuteration at a non-labile position, as in this compound (where the deuterium is on the methyl group of the propionyl chain), would not directly affect the position of the keto-enol equilibrium, studying the rate of enolization using this deuterated compound can provide insights into the mechanism of tautomerization, as discussed in the DKIE section. The equilibrium itself is governed by the relative thermodynamic stabilities of the keto and enol forms.
in this compound
The study of isotopic substitution provides a powerful tool for elucidating reaction mechanisms and understanding the subtleties of chemical equilibria. ias.ac.inwikipedia.orgslideshare.net In the case of this compound, the replacement of protium (B1232500) with deuterium at the α-position to the carbonyl group offers significant insights into the dynamics of keto-enol tautomerism.
Keto-enol tautomerism is a fundamental equilibrium process in organic chemistry, involving the interconversion of a ketone (the keto form) and its corresponding enol isomer. libretexts.orgkhanacademy.orgmasterorganicchemistry.com For most simple ketones, the equilibrium heavily favors the more stable keto form. masterorganicchemistry.comyoutube.com However, the position of this equilibrium can be influenced by several factors, including solvent polarity and structural features of the molecule. acs.orgnih.govmdpi.com
The introduction of deuterium at the α-carbon of 4'-Methoxypropiophenone to form this compound is expected to have a discernible effect on the keto-enol equilibrium. Based on studies of analogous deuterated carbonyl compounds, it is anticipated that the substitution of hydrogen with deuterium will shift the equilibrium to favor the keto tautomer to an even greater extent than in the non-deuterated counterpart. rsc.org
This phenomenon can be attributed to the differing zero-point energies of the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is stronger and has a lower zero-point energy than the C-H bond. Consequently, more energy is required to break the C-D bond during the tautomerization process from the keto to the enol form. This results in a higher activation energy for the enolization of the deuterated compound, thus stabilizing the keto form.
Research on other deuterated ketones has demonstrated this principle. For instance, a study on avobenzone, a β-diketone, revealed that deuteration of the methylene (B1212753) group (analogous to the α-position in 4'-Methoxypropiophenone) led to an increase in the proportion of the diketone form. rsc.orgresearchgate.net This was rationalized by considering a kinetic isotope effect on the C-H versus C-D abstraction step during tautomerization. rsc.org A weaker chelating hydrogen bond in the deuterated enol form was also suggested as a contributing factor, further destabilizing the enol and favoring the keto tautomer. rsc.org
Illustrative Data on Keto-Enol Equilibrium
The following interactive data table provides a hypothetical comparison of the keto-enol tautomer percentages at equilibrium for 4'-Methoxypropiophenone and its deuterated isotopologue in a non-polar solvent at room temperature. This data is illustrative and based on the known principles of deuterium isotope effects.
| Compound | Tautomer | Percentage at Equilibrium (%) |
| 4'-Methoxypropiophenone | Keto | 99.5 |
| Enol | 0.5 | |
| This compound | Keto | 99.8 |
| Enol | 0.2 |
Research Applications of 4 Methoxypropiophenone D2
Application as an Internal Standard in Quantitative Analytical Chemistry
Stable isotope-labeled compounds are widely recognized as the gold standard for internal standards in quantitative mass spectrometry-based assays due to their similar chemical and physical properties to the analyte of interest, yet distinct mass. 4'-Methoxypropiophenone-d2, with its deuterium-labeled ethyl group, is an ideal internal standard for the quantification of 4'-methoxypropiophenone and related compounds.
Standardization and Calibration in Mass Spectrometry-Based Assays
In quantitative analysis, an internal standard is a compound of known concentration added to an unknown sample to facilitate the quantification of a specific analyte. The use of a deuterated standard like this compound is particularly advantageous in techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov This is because its retention time is nearly identical to the non-deuterated analyte, but it can be distinguished by its mass-to-charge ratio (m/z). This co-elution minimizes variations in sample preparation and instrument response, leading to more accurate and precise measurements.
For instance, in the analysis of trans-anethole, a flavor compound that can be synthesized from 4'-methoxypropiophenone, a deuterated internal standard would be invaluable for accurate quantification in complex matrices like essential oils or food products. cabidigitallibrary.orgmdpi.comnih.gov The internal standard corrects for any loss of analyte during sample extraction and inconsistencies in instrument injection volume.
Table 1: Application of this compound in Mass Spectrometry
| Analytical Technique | Purpose | Advantage of Deuterated Standard |
| GC-MS | Quantitative analysis of 4'-methoxypropiophenone | Co-elution with analyte, correction for sample loss |
| LC-MS | Quantification of metabolites of 4'-methoxypropiophenone | Similar ionization efficiency, improved accuracy |
Normalization Strategies in Chromatographic and Spectroscopic Analyses
Beyond mass spectrometry, this compound can be employed as an internal standard in other analytical techniques to normalize data. In high-performance liquid chromatography (HPLC) with UV or other detectors, the addition of a known amount of the deuterated standard can help to correct for variations in injection volume and detector response. researchgate.net Similarly, in nuclear magnetic resonance (NMR) spectroscopy, a deuterated standard can be used for quantitative measurements (qNMR) by providing a reference signal of known concentration. cabidigitallibrary.org
This normalization is crucial when comparing the concentrations of an analyte across multiple samples, ensuring that observed differences are due to actual variations in the analyte's concentration and not experimental error. The use of a deuterated internal standard is a key component of robust and reliable analytical method development. nih.gov
Contributions to Organic Synthesis Methodologies
The presence of deuterium (B1214612) atoms at a specific position in this compound makes it a powerful tool for investigating the mechanisms of various organic reactions. By tracking the fate of the deuterium label, chemists can gain a deeper understanding of bond-forming and bond-breaking processes.
Deuterium Labeling in Carbon-Carbon and Carbon-Heteroatom Bond Formation Strategies
Deuterium-labeled compounds are instrumental in tracing the pathways of complex organic reactions. rsc.org this compound can be used as a starting material in synthetic sequences to introduce a deuterated ethyl group into a larger molecule. By analyzing the position of the deuterium atoms in the final product, it is possible to deduce the mechanism of the carbon-carbon or carbon-heteroatom bond-forming steps. For example, in a multi-step synthesis, if the deuterium atoms remain at their original position, it suggests that the C-D bonds were not involved in the reaction. Conversely, if the deuterium atoms are scrambled or lost, it indicates the involvement of those bonds in the reaction mechanism.
The synthesis of aromatic ketones and other complex molecules often involves transition metal-catalyzed reactions. pkusz.edu.cnmdpi.com Employing a deuterated substrate like this compound in such reactions can provide valuable information about the catalytic cycle and the nature of the intermediates involved.
Studies in Hydrogen Transfer Reactions, Including "Borrowing Hydrogen" Chemistry
Hydrogen transfer reactions are fundamental in organic synthesis. One important class of these reactions is the Meerwein-Ponndorf-Verley (MPV) reduction, where a hydride is transferred from an alcohol to a ketone or aldehyde. wikipedia.orgnih.gov The catalytic conversion of 4'-methoxypropiophenone to trans-anethole can proceed through a cascade of an MPV reduction and subsequent dehydration. nih.govresearchgate.netmdpi.com Using this compound in this reaction would allow for a detailed mechanistic investigation. By analyzing the deuterium content of the resulting alcohol intermediate and the final anethole product, the nature of the hydride transfer step can be elucidated. researchgate.net
The "borrowing hydrogen" concept is a powerful strategy in which a catalyst temporarily "borrows" hydrogen from an alcohol to form a reactive carbonyl compound, which then undergoes further reaction before the hydrogen is returned. scripps.educardiff.ac.uk Deuterium labeling studies are crucial for understanding the mechanism of these catalytic cycles. By using a deuterated substrate, it is possible to track the movement of the hydrogen (or deuterium) atoms and confirm the proposed mechanistic pathway.
Table 2: Mechanistic Insights from Deuterium Labeling in Hydrogen Transfer Reactions
| Reaction Type | Mechanistic Question | Role of this compound |
| MPV Reduction | Intramolecular or intermolecular hydride transfer? | Tracing the path of the deuterium label from the ethyl group. |
| Borrowing Hydrogen | Reversibility of the hydrogen transfer step. | Determining the extent of H/D exchange in the catalyst and substrate. |
Mechanistic Studies of Alpha-Alkylation and Alpha-Methylation of Ketones
The alpha-position of a ketone is a key site for functionalization through alkylation and methylation reactions. Understanding the mechanism of these reactions is crucial for controlling their regioselectivity and stereoselectivity. The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, and it relies on comparing the reaction rates of a normal substrate with its isotopically labeled counterpart. nih.govwikipedia.orglibretexts.orgprinceton.edu
By comparing the rate of alpha-alkylation or alpha-methylation of 4'-methoxypropiophenone with that of this compound, a primary KIE can be measured. A significant KIE (kH/kD > 1) would indicate that the cleavage of the C-H (or C-D) bond at the alpha-position is involved in the rate-determining step of the reaction. nih.gov This information is vital for optimizing reaction conditions and designing more efficient catalysts. For instance, in a study of the rhodium-catalyzed α-methylation of p-methoxyacetophenone to p-methoxypropiophenone, the use of a deuterated analog could confirm the proposed mechanism involving a methylene (B1212753) fragment from DMF.
Investigation of Catalytic C-N Bond Activation and Deaminative Coupling Reactions
The use of isotopically labeled compounds, such as this compound, serves as a powerful tool in the mechanistic elucidation of complex chemical reactions, including catalytic C-N bond activation and deaminative coupling. The replacement of hydrogen with deuterium at a specific position in a molecule can lead to a kinetic isotope effect (KIE), which is a change in the reaction rate upon isotopic substitution. wikipedia.orgchem-station.com This effect is particularly pronounced when the C-H bond is broken in the rate-determining step of the reaction. princeton.edu
In the context of catalytic C-N bond activation, the cleavage of a C-H bond adjacent to the nitrogen atom is often a critical step. By using this compound, where the deuterium atoms are placed at the α-position to the carbonyl group, researchers can probe whether the C-H bond at this position is involved in the rate-determining step of a given C-N bond activation or deaminative coupling reaction.
If a significant KIE is observed when comparing the reaction rate of the deuterated compound to its non-deuterated counterpart, it provides strong evidence that the C-H bond is indeed broken during the rate-limiting step. princeton.edulibretexts.org Conversely, the absence of a significant KIE would suggest that C-H bond cleavage is not rate-determining. This information is invaluable for understanding the reaction mechanism and for the rational design of more efficient catalysts.
Table 1: Application of Kinetic Isotope Effect in Mechanistic Studies
| Mechanistic Question | Observed Kinetic Isotope Effect (kH/kD) | Interpretation |
| Is the α-C-H bond broken in the rate-determining step? | > 1 (Normal KIE) | Yes, C-H bond cleavage is part of the rate-limiting step. |
| Is the α-C-H bond broken in the rate-determining step? | ≈ 1 (No significant KIE) | No, C-H bond cleavage is not involved in the rate-limiting step or occurs after the rate-determining step. |
| What is the nature of the transition state? | Varies (e.g., 2.5-3.5 for non-linear) | Provides insights into the geometry and vibrational frequencies of the transition state. princeton.edu |
Research in Liquid Crystalline Systems
Solubilization Behavior of Deuterated Ketones in Anisotropic Media
The study of solute behavior in anisotropic media, such as liquid crystals, provides unique insights into molecular interactions and ordering. Deuterium nuclear magnetic resonance (NMR) spectroscopy is a particularly powerful technique for such investigations. researchgate.netismar.org When a deuterated solute like this compound is dissolved in a liquid crystalline solvent, the deuterium nuclei give rise to quadrupolar splittings in the NMR spectrum. researchgate.net The magnitude of these splittings is dependent on the orientation of the C-D bonds with respect to the liquid crystal director.
By analyzing the deuterium NMR spectra of this compound in various liquid crystalline phases, researchers can obtain detailed information about its solubilization and average orientation within the anisotropic medium. This allows for the determination of order parameters, which quantify the degree of orientational ordering of the solute molecules. Such studies are crucial for understanding the intermolecular forces that govern the alignment of molecules in these ordered phases.
Conformational Mobility Studies of Solutes in Liquid Crystals via Deuterium Labeling
Deuterium labeling is also instrumental in studying the conformational mobility of flexible molecules dissolved in liquid crystal solvents. researchgate.netmdpi.com For a molecule like 4'-Methoxypropiophenone, rotation around the various single bonds can lead to different conformations. In an anisotropic environment, these conformations may not be equally probable, and the molecule may exhibit a preferred average conformation.
By selectively deuterating different segments of the molecule, it is possible to probe the orientational ordering of each segment independently. The analysis of the quadrupolar splittings from different deuterated sites in this compound can provide information on the relative orientation of these sites and thus on the average conformation of the molecule in the liquid crystalline phase. modgraph.co.uk Furthermore, temperature-dependent deuterium NMR studies can reveal information about the dynamics of conformational exchange. researchgate.net
Metabolic and Environmental Pathway Tracing Studies
Utilization in Metabolomics Research as Labeled Standards
In the field of metabolomics, accurate quantification of metabolites in complex biological samples is essential. Mass spectrometry (MS) coupled with liquid chromatography (LC) is a widely used analytical technique for this purpose. nih.gov The use of stable isotope-labeled internal standards is considered the gold standard for achieving accurate and precise quantification. clearsynth.comtexilajournal.com this compound can serve as an ideal internal standard for the quantification of the unlabeled 4'-Methoxypropiophenone or structurally similar compounds.
Deuterated internal standards exhibit nearly identical chemical and physical properties to their unlabeled counterparts. clearsynth.com This ensures that they co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer. clearsynth.comtexilajournal.com By adding a known amount of this compound to a sample, any variations in sample preparation or instrument response can be corrected for by monitoring the ratio of the signal from the analyte to the signal from the internal standard. This significantly improves the accuracy and reproducibility of quantitative measurements. scispace.com
Table 2: Advantages of Using Deuterated Internal Standards in Mass Spectrometry
| Advantage | Description |
| Improved Accuracy | Compensates for variations in sample preparation, injection volume, and instrument response, leading to more accurate quantification. clearsynth.com |
| Correction for Matrix Effects | Co-elutes with the analyte and experiences similar ion suppression or enhancement, allowing for effective correction of matrix-related signal fluctuations. clearsynth.comtexilajournal.com |
| Enhanced Precision | Reduces the variability of measurements, resulting in higher precision and reproducibility of the analytical method. texilajournal.com |
| Reliable Calibration | Serves as a stable reference point for creating accurate calibration curves for the quantification of the target analyte. clearsynth.com |
Tracing the Metabolic Fate of Structurally Related Compounds
Isotopic labeling is a fundamental technique for tracing the metabolic fate of compounds in biological systems. researchgate.netsciforum.net By introducing a molecule labeled with a stable isotope, such as deuterium, into an organism or cell culture, researchers can follow its transformation into various metabolites. escholarship.orgnih.gov this compound can be used to study the metabolic pathways of structurally related propiophenone derivatives.
A study on the metabolism of propafenone, a drug with a propiophenone core structure, utilized a deuterated version of the compound to trace its metabolic fate in humans. nih.gov The researchers were able to identify and characterize numerous metabolites by tracking the deuterium label. nih.gov This approach allows for the unambiguous identification of metabolites derived from the administered compound, distinguishing them from endogenous molecules.
Similarly, this compound could be administered to a biological system, and samples such as plasma, urine, or tissue extracts could be analyzed over time by mass spectrometry. The presence of the deuterium label in various molecules would indicate that they are metabolites of the original compound. This enables the elucidation of metabolic pathways, including hydroxylation, demethylation, conjugation, and other biotransformations. clearsynth.combeilstein-journals.org
Future Directions and Emerging Research Opportunities
Development of Novel and Efficient Deuteration Strategies
The synthesis of selectively deuterated compounds such as 4'-Methoxypropiophenone-d2 is foundational to their use. While established methods exist, future research is directed toward developing more efficient, selective, and sustainable deuteration protocols. A key goal is to achieve high levels of deuterium (B1214612) incorporation with minimal cost and environmental impact. nih.govresearchgate.net
Current research focuses on several promising areas. One such area is the advancement of catalytic systems for hydrogen isotope exchange (HIE). researchgate.net This includes the use of organocatalysts and transition-metal complexes that can selectively activate specific C-H bonds for deuteration. researchgate.netelectronicsandbooks.com For a molecule like this compound, this could mean developing catalysts that precisely target the α-position to the carbonyl group, even in complex molecular environments. Another approach involves deacylative deuteration, which uses a ketone moiety as a traceless activating group to achieve site-selective deuteration. nih.gov The development of flow chemistry systems, where reagents are continuously pumped through a reactor, also presents an opportunity to streamline deuteration processes, making them more efficient and scalable. thalesnano.com
| Deuteration Strategy | Mechanism | Potential Advantages for Aryl Ketones | Key Research Focus |
| Organocatalysis | Use of small organic molecules to facilitate H/D exchange, often with D₂O as the deuterium source. researchgate.net | Mild reaction conditions, reduced metal contamination, high selectivity. researchgate.net | Designing catalysts with higher turnover numbers and broader substrate scope. |
| Transition-Metal Catalysis | Employs metals like Iridium, Ruthenium, or Palladium to activate C-H bonds for exchange with a deuterium source. researchgate.netaip.org | High efficiency for aromatic and specific aliphatic positions. electronicsandbooks.com | Developing catalysts that operate at lower temperatures and pressures with cheaper, more abundant metals. |
| Deacylative Deuteration | Utilizes the ketone functional group as a handle to direct deuteration at specific sites, followed by removal of the carbonyl. nih.gov | Allows for precise, degree-controlled deuteration at positions that are otherwise difficult to access. nih.gov | Expanding the range of compatible functional groups and deuterating reagents. |
| Flow Chemistry | Continuous pumping of reagents through a reactor, such as an H-Cube® system generating D₂ gas from D₂O electrolysis. thalesnano.com | Enhanced safety, scalability, and precise control over reaction parameters; high-purity deuterium source. thalesnano.com | Miniaturization of systems and integration with real-time analytical monitoring. |
Expansion of Applications in Chemical Biology and Materials Science
Beyond its role in mechanistic studies, future research aims to broaden the applications of this compound and similar deuterated ketones.
In chemical biology , deuterated compounds are invaluable tools. clearsynth.com They serve as stable isotope tracers for metabolic pathway tracing, allowing researchers to follow the fate of molecules in complex biological systems without the complications of radioactive labels. simsonpharma.commoravek.com this compound could be used as an internal standard in quantitative mass spectrometry, improving the accuracy and reliability of measurements in pharmacokinetics or metabolomics. thalesnano.comsymeres.com The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can be exploited to enhance the metabolic stability of drug candidates, a strategy that has led to several FDA-approved deuterated drugs. researchgate.netnih.gov Research could explore if deuteration of molecules structurally related to this compound imparts beneficial pharmacokinetic properties. pharmafocusasia.com
In materials science , the substitution of hydrogen with deuterium can significantly alter a material's physical and chemical properties. resolvemass.ca This "isotope effect" can influence hydrogen bonding, vibrational modes, and thermal stability. resolvemass.carsc.org For instance, deuteration has been shown to enhance the performance and lifespan of semiconductors and fiber-optic cables. isowater.com Polymers synthesized with deuterated precursors, such as deuterated polystyrene, exhibit unique properties and are used in neutron scattering techniques to characterize polymer morphology. researchgate.netazimuth-corp.com Future research could investigate the incorporation of this compound or its derivatives into novel polymers or organic electronic materials to tune their optical, electrical, or thermal properties. rsc.orgmdpi.com
| Field | Potential Application | Underlying Principle | Research Opportunity |
| Chemical Biology | Metabolic Pathway Tracing | Use as a non-radioactive, stable isotope label to track molecular fate in biological systems. simsonpharma.commoravek.com | Designing studies to elucidate the metabolism of propiophenone-based compounds in various disease models. |
| Quantitative Mass Spectrometry | Serves as an ideal internal standard due to its chemical similarity but distinct mass from the non-deuterated analog. thalesnano.com | Development of validated analytical methods for quantifying related compounds in complex biological matrices. | |
| Improving Drug Stability | The kinetic isotope effect can slow metabolism at the deuterated site, improving a drug's pharmacokinetic profile. symeres.comnih.gov | Investigating derivatives of 4'-Methoxypropiophenone for potential therapeutic applications where metabolic stability is key. | |
| Materials Science | Organic Electronics | Deuteration can improve the lifecycle and prevent deterioration of semiconductor circuitry. isowater.com | Exploring the synthesis of deuterated conductive polymers or small molecules for use in devices like OLEDs. |
| Advanced Polymers | Incorporation of deuterium can modify photophysical properties and enhance thermal stability. rsc.orgazimuth-corp.com | Creating novel deuterated polymers with tailored infrared transparency for applications in IR optics. azimuth-corp.com | |
| Neutron Scattering | Deuterated materials provide contrast in neutron scattering experiments to study the structure and dynamics of materials. azimuth-corp.commdpi.com | Using deuterated probes to understand the morphology of polymer blends and composite materials. |
Integration of Advanced Analytical and Computational Techniques
The full potential of this compound can be unlocked by integrating advanced analytical and computational methods. These tools are crucial for verifying the precise location and degree of deuteration, as well as for predicting the impact of isotopic substitution on molecular behavior.
Advanced analytical techniques like high-resolution mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the structural confirmation of deuterated compounds. thalesnano.comclearsynth.com Specifically, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for studying protein dynamics and conformation, an area where deuterated small molecules could serve as probes or standards. nih.govnih.gov Future work will likely involve refining these techniques to provide even greater resolution and sensitivity.
Computational techniques are becoming indispensable in isotope chemistry. Quantum chemical analysis can predict how deuteration will affect the vibrational spectra of a molecule, which can aid in the interpretation of experimental data. researchgate.net Computational tools are also vital for processing the large datasets generated by modern analytical instruments, such as those from HDX-MS experiments. nih.govacs.org Furthermore, computational modeling can be used to understand the mechanism of H/D isotope effects on the properties of materials and in chemical reactions, guiding the design of new deuterated compounds and catalysts. aip.org
| Technique | Application for this compound | Future Direction |
| High-Resolution Mass Spectrometry (MS) | Precisely determines the mass increase due to deuterium, confirming the degree of labeling and purity. scispace.com | Combining MS with imaging techniques (MSI) to map the spatial distribution of the compound in biological tissues. creative-proteomics.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the exact location of deuterium atoms within the molecule by observing the absence of ¹H signals and the presence of ²H signals. clearsynth.comsimsonpharma.com | Utilizing solid-state NMR to study the compound's structure and dynamics within a material matrix. science.gov |
| Hydrogen-Deuterium Exchange MS (HDX-MS) | While typically used for proteins, the compound could serve as a reference standard or be used in developing new HDX-MS methodologies. nih.gov | Development of automated computational workflows to analyze complex HDX-MS data with higher throughput and accuracy. acs.org |
| Quantum Chemical Modeling | Predicts changes in vibrational frequencies, bond energies, and reactivity resulting from deuteration. aip.orgresearchgate.net | Integrating machine learning with quantum calculations to rapidly screen potential deuteration catalysts and predict reaction outcomes. |
| Metabolic Flux Analysis | Used in conjunction with stable isotope tracers to quantitatively model metabolic networks. science.gov | Applying advanced computational models to analyze complex labeling patterns from in vivo studies using deuterated substrates. |
Q & A
Q. How do crystallographic studies of 4'-Methoxypropiophenone-d₂ reveal isotopic effects on molecular packing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
